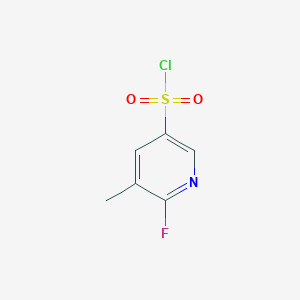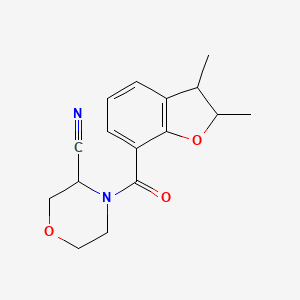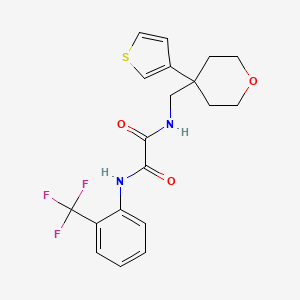![molecular formula C27H24ClN5O2 B2996570 N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902962-86-1](/img/no-structure.png)
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C27H24ClN5O2 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Synthesis
Synthesis and Structural Properties : The compound has been synthesized using various methods, including reactions of anthranilamide with isocyanates. The structural properties are explored using techniques such as spectroscopy and X-ray crystallography. This provides insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Chern et al., 1988) (Wu et al., 2022).
Density Functional Theory (DFT) Study : DFT calculations have been employed to understand the molecular structure of these compounds. These studies offer insights into the electronic structure and molecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Wu et al., 2021).
Biological Activity and Applications
Molecular Docking and Protein Interaction : Studies have shown that these compounds can interact favorably with certain proteins, such as the SHP2 protein. Molecular docking studies suggest potential applications in targeting specific proteins for therapeutic purposes (Wu et al., 2022) (Zhou et al., 2021).
Potential Anticancer Activity : Some studies have indicated that derivatives of this compound exhibit anticancer activity. The interaction with tumor cells and potential inhibition of cancer cell proliferation have been explored, highlighting its significance in the development of new anticancer agents (Ovádeková et al., 2005).
H1-Antihistaminic Agents : Research has shown that some derivatives have potential as H1-antihistaminic agents. This suggests possible applications in treating allergic reactions and related conditions (Alagarsamy et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the condensation of 4-chlorobenzylamine with 4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 4-(2-phenylethyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid (1.1 equiv) in acetic acid and stir at room temperature for 24 hours.", "Step 2: Add sodium triacetoxyborohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding methanol and stirring for 30 minutes.", "Step 4: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS番号 |
902962-86-1 |
製品名 |
N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
分子式 |
C27H24ClN5O2 |
分子量 |
485.97 |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H24ClN5O2/c28-21-12-10-20(11-13-21)18-29-25(34)15-14-24-30-31-27-32(17-16-19-6-2-1-3-7-19)26(35)22-8-4-5-9-23(22)33(24)27/h1-13H,14-18H2,(H,29,34) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)


![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)
![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)
![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)
![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)
